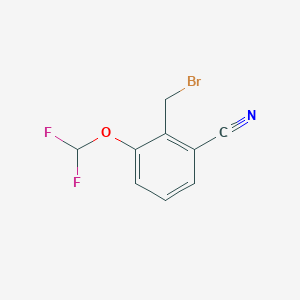
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H5BrF2NO. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a benzonitrile core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method starts with 3-(difluoromethoxy)benzonitrile, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can be compared with other bromomethyl and difluoromethoxy-substituted benzonitriles:
2-(Bromomethyl)-4-(difluoromethoxy)benzonitrile: Similar structure but with the difluoromethoxy group in the para position, which can affect its reactivity and biological activity.
2-(Bromomethyl)-3-(trifluoromethoxy)benzonitrile: The trifluoromethoxy group increases the electron-withdrawing effect, potentially altering the compound’s reactivity and stability.
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction conditions and products.
This compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H6BrF2NO |
|---|---|
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
InChI-Schlüssel |
IFPCULGDTLQTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)



![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)






